4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including a chlorophenyl group, a pyrrolidinone ring, a urea linkage, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The synthesis begins with the formation of the pyrrolidinone ring through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrrolidinone intermediate.
Urea Linkage Formation: The urea linkage is formed by reacting the chlorophenyl-pyrrolidinone intermediate with an isocyanate compound.
Attachment of the Benzenesulfonamide Moiety: Finally, the benzenesulfonamide moiety is introduced through a sulfonation reaction, where the urea intermediate reacts with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in biological assays to study its effects on cellular processes and its interaction with biological targets.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-(3-(1-Phenyl-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide: Similar structure but lacks the chlorophenyl group.
4-(2-(3-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c20-14-3-5-16(6-4-14)24-12-15(11-18(24)25)23-19(26)22-10-9-13-1-7-17(8-2-13)29(21,27)28/h1-8,15H,9-12H2,(H2,21,27,28)(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLFCMUVDGFIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.